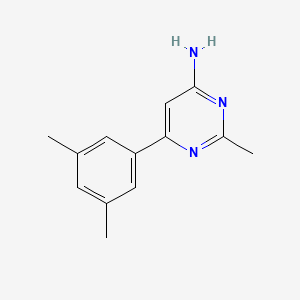
4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane
説明
“4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 864772-18-9 and a molecular weight of 296.17 . It is used in diverse scientific research due to its unique properties.
Molecular Structure Analysis
The molecular formula of this compound is C18H21BO3 . The average mass is 296.168 Da and the monoisotopic mass is 296.158386 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 402.8±28.0C at 760 mmHg . The flash point is 197.4 .科学的研究の応用
Synthesis and Material Science
4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane and its derivatives have been synthesized for various applications in material science. For instance, novel derivatives of this compound have been developed for use in the synthesis of boron-capped polyenes, which are potential intermediates for new materials in LCD technology. These boron-containing polyene systems are also being explored for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Biological and Medicinal Chemistry
In medicinal chemistry, certain derivatives of this compound have shown promising results. For example, some stilbene derivatives synthesized using this compound have demonstrated inhibitory effects on lipogenesis, making them potential candidates for lipid-lowering drugs (Das et al., 2011). Additionally, its application in the synthesis of certain fluorescent compounds, like 4-substituted pyrene derivatives, has enabled the detection of H2O2 in living cells, showcasing its utility in biological research (Nie et al., 2020).
Polymer and Nanoparticle Research
In the field of polymer and nanoparticle research, this compound derivatives have been used in the synthesis of polymers and nanoparticles. For instance, a study explored the Suzuki-Miyaura chain growth polymerization of a related compound to yield polymers with narrow molecular weight distribution and high regioregularity, applicable in precision synthesis (Yokozawa et al., 2011). Another study demonstrated the production of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, which has implications in fluorescence applications (Fischer et al., 2013).
Organic Synthesis and Catalysis
This compound has also been used in organic synthesis as a general propargylation reagent, with applications in the preparation of homoallylic alcohols and amines. A study described a scalable process for the preparation of a related compound, demonstrating its practical utility in organic synthesis (Fandrick et al., 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-9-8-12-16(13-14)20-15-10-6-5-7-11-15/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDMWVDLOSLEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728846 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864772-18-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



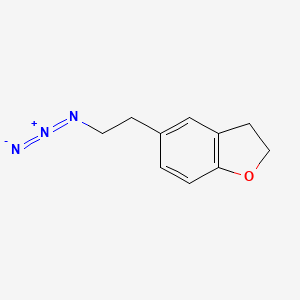
![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466778.png)

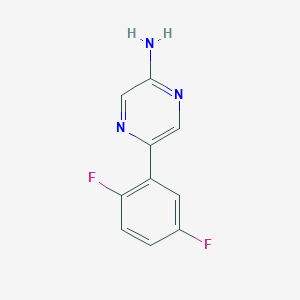
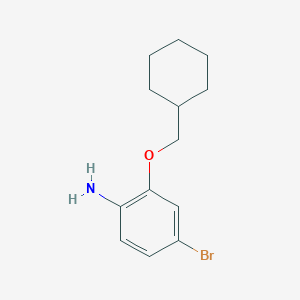
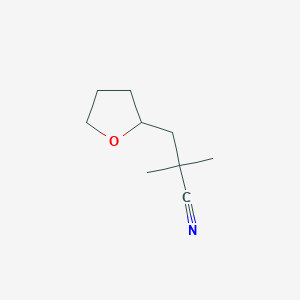
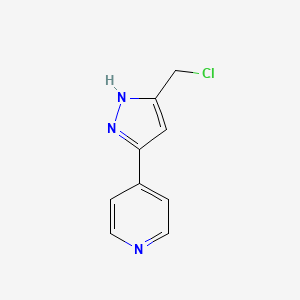
![(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid](/img/structure/B1466786.png)


![2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid](/img/structure/B1466791.png)

